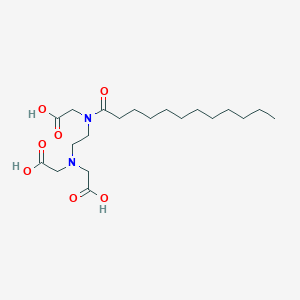

2-氨基-3-(3,4-二甲氧基苯基)-2-甲基丙腈盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

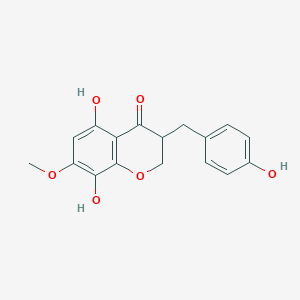

The compound "2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride" is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as substituted aminopropanes and benzimidazoles with methoxy groups and amino functionalities. For instance, paper examines derivatives of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol, which share a common structural feature of an amino group attached to a propanol derivative, albeit with different substitution patterns. Paper focuses on the synthesis of 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, which are nitrogen-rich heterocycles with potential antiproliferative activity. Paper discusses monomethylthio analogues of 1-(2,4,5-trimethoxyphenyl)-2-aminopropane, indicating interest in the biological activity of compounds with methoxy and amino groups on aromatic rings.

Synthesis Analysis

The synthesis of related compounds involves cyclocondensation reactions, as described in paper , where 2-guanidinobenzimidazole reacts with heteroaromatic aldehydes to form a series of triazinobenzimidazole derivatives. Although the exact synthesis of "2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride" is not detailed, similar synthetic strategies could potentially be applied, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of compounds related to "2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride" has been elucidated using X-ray diffraction analysis, as seen in papers and . These analyses reveal the conformation of the amine fragments and the overall molecular geometry, which is crucial for understanding the compound's reactivity and interaction with biological targets. The presence of hydrogen bonding and other intermolecular interactions is also highlighted, which can influence the compound's stability and solid-state properties.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of "2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride." However, the chemical reactivity of similar compounds can be inferred. For example, the presence of amino groups in these compounds suggests potential for forming salts, as seen in paper , or for engaging in hydrogen bonding, as indicated by the crystal packing described in paper . These functionalities may also participate in further synthetic transformations or biological interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride" can be deduced from the provided papers. For instance, the crystal structures reported in paper suggest that the compounds can form various salts and exhibit different crystalline forms, which can affect their solubility and stability. The biological evaluation in paper indicates that the substitution pattern on the aromatic ring can significantly influence the biological activity of these compounds, which is an important consideration for their potential therapeutic applications.

科学研究应用

在有机合成和材料科学中的相关性

- 木质素模型化合物酸解过程中键断裂的机理已被广泛综述,其中可能包括类似于 2-氨基-3-(3,4-二甲氧基苯基)-2-甲基丙腈的结构。该过程在生物基材料的开发和木质素回收利用为有价值的化学前体方面具有重要意义 (T. Yokoyama,2015 年)。

在环境科学中的应用

- 氯酚的环境影响和微生物降解,可能与所讨论的化合物具有结构或功能相似性,这表明了解水生环境中化学化合物的归宿和转化非常重要。这一知识对于评估环境安全和设计生物修复策略至关重要 (K. Krijgsheld 和 A. D. Gen,1986 年)。

在食品科学中的应用

- 氯和二氧化氯与模型食品化合物(包括氨基酸和脂质)的反应已被综述。了解这些反应对于确保使用这些消毒剂处理的氯化水和食品的安全和质量至关重要。研究结果突出了消毒剂与食品成分之间相互作用的复杂性,对食品安全和化学风险评估有影响 (M. Fukayama 等人,1986 年)。

安全和危害

The safety information available indicates that “2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride” may cause skin irritation and serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用机制

Target of Action

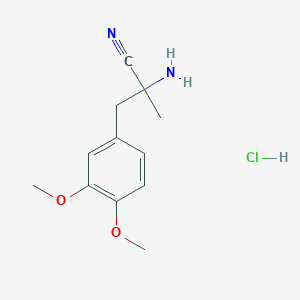

It is known that this compound is an organic intermediate often used in the synthesis of various pharmaceuticals .

Mode of Action

As an organic intermediate, it likely interacts with other compounds during the synthesis process to form the desired end product .

Biochemical Pathways

It is known to be used in the synthesis of various pharmaceuticals, suggesting that it may play a role in multiple biochemical pathways depending on the specific drug being synthesized .

Pharmacokinetics

As an intermediate compound, its pharmacokinetic properties would likely depend on the final pharmaceutical product it is used to synthesize .

Result of Action

As an intermediate in drug synthesis, its effects would likely be indirect, contributing to the overall efficacy of the final pharmaceutical product .

Action Environment

Like all chemical reactions, factors such as temperature, ph, and solvent can impact the efficacy and stability of this compound .

属性

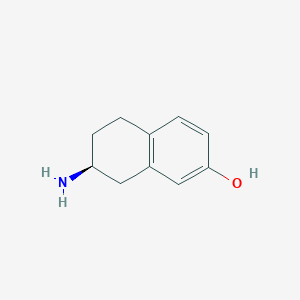

IUPAC Name |

2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c1-12(14,8-13)7-9-4-5-10(15-2)11(6-9)16-3;/h4-6H,7,14H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKVDZOOCWGIPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)(C#N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388465 |

Source

|

| Record name | 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride | |

CAS RN |

2544-12-9 |

Source

|

| Record name | 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B125623.png)